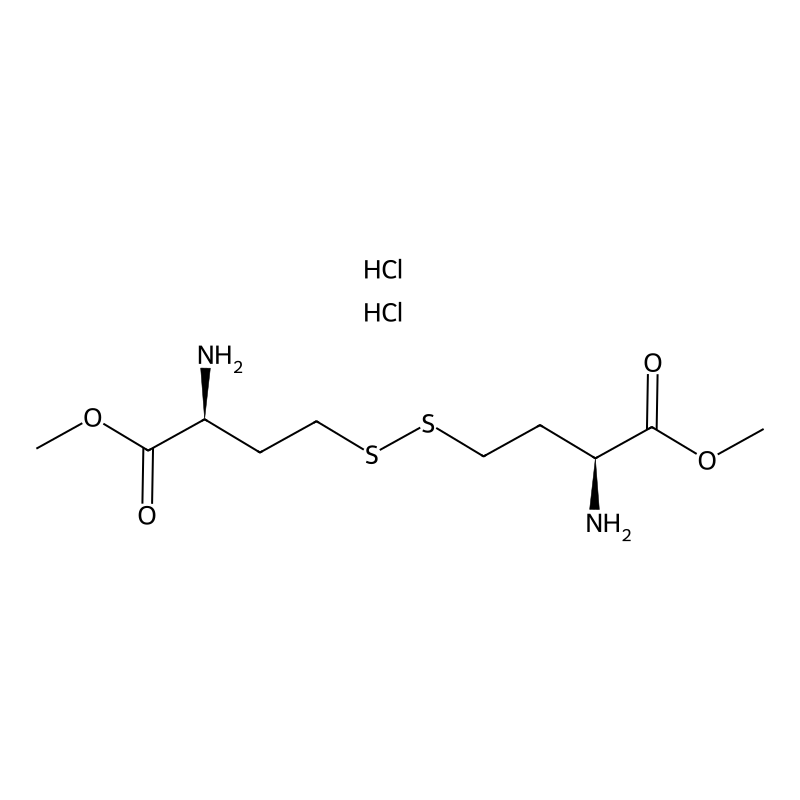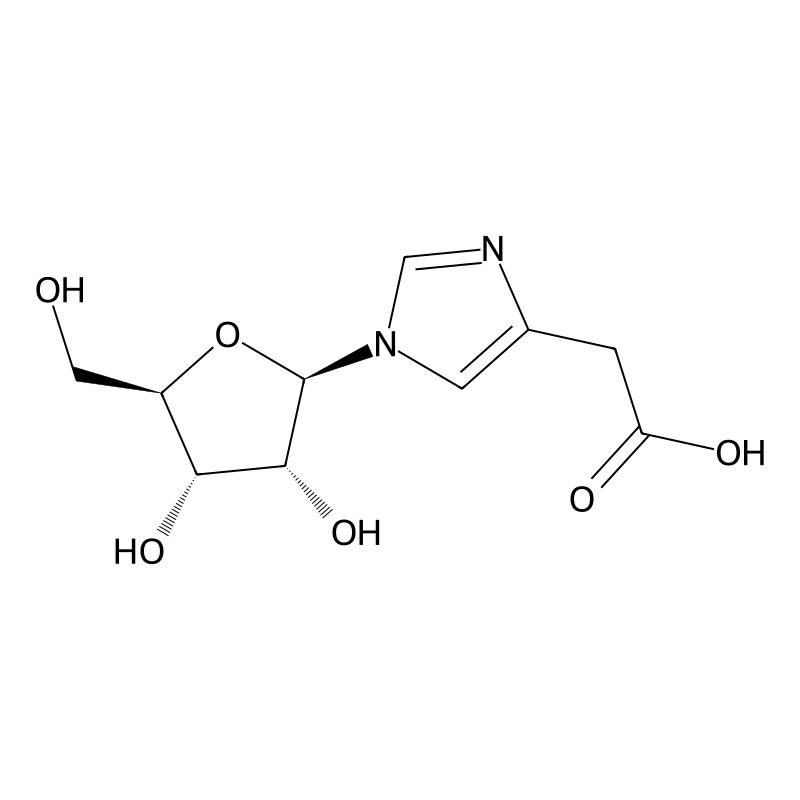(H-Hocys-ome)2 2hcl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(H-Hocys-ome)2 2HCl, also known as homocysteine thiolactone hydrochloride, is a synthetic compound used extensively in scientific research []. Here's a breakdown of its applications:
Studying Protein Interactions
(H-Hocys-ome)2 2HCl readily forms adducts with proteins. These adducts are protein-compound complexes that can reveal information about protein structure and function [, ]. Researchers use (H-Hocys-ome)2 2HCl to identify specific binding sites on proteins and understand how these binding sites influence protein interactions with other molecules []. This knowledge is crucial in various areas of biology, including drug discovery and enzyme research.
Investigating Protein Aggregation
(H-Hocys-ome)2 2HCl can induce protein aggregation, a process where proteins clump together and lose their functionality. This property makes it a valuable tool for studying protein misfolding diseases, such as Alzheimer's and Parkinson's disease [, ]. By observing how (H-Hocys-ome)2 2HCl triggers protein aggregation, researchers can gain insights into the mechanisms of these diseases and develop potential therapeutic strategies.
The compound (H-Hocys-ome)₂ 2HCl is a synthetic chemical that belongs to a class of compounds known for their unique structural and functional properties. This compound is characterized by the presence of two hydrochloric acid molecules associated with a dimeric form of the H-Hocys-ome moiety. The specific arrangement of atoms and the functional groups within this compound contribute to its chemical reactivity and biological activity.
- Neutralization Reactions: Where the hydrochloric acid reacts with bases to form salts and water.
- Redox Reactions: Depending on the substituents on the H-Hocys-ome moiety, it may participate in oxidation-reduction processes.
- Substitution Reactions: The compound may undergo substitution reactions where functional groups are replaced by other groups.
An example of a balanced reaction involving hydrochloric acid is:
This illustrates how hydrochloric acid can react with bases, which may be relevant in the context of this compound's chemistry
The synthesis of (H-Hocys-ome)₂ 2HCl typically involves several steps:
- Formation of H-Hocys-ome Dimer: This may involve coupling reactions where two monomer units are linked through covalent bonds.
- Hydrochlorination: The dimer is then treated with hydrochloric acid to introduce the hydrochloric acid moieties.
- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Specific conditions such as temperature, pressure, and solvent choice can significantly affect yield and purity.
(H-Hocys-ome)₂ 2HCl has potential applications in various fields:
- Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
- Chemical Research: As a reagent in organic synthesis or as a model compound for studying reaction mechanisms.
- Analytical Chemistry: In analytical methods for detecting specific ions or compounds.
Interaction studies involving (H-Hocys-ome)₂ 2HCl focus on its behavior in biological systems and its interactions with other chemical species. These studies typically assess:
- Binding Affinity: How well the compound binds to specific receptors or enzymes.
- Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.
- Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic effects.
Several compounds exhibit structural or functional similarities to (H-Hocys-ome)₂ 2HCl, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cysteamine Hydrochloride | Contains amino group; thiol functionality | Antioxidant properties |
| N-Acetylcysteine | Acetylated form of cysteine; antioxidant | Mucolytic agent |
| Glutathione | Tripeptide with thiol group | Antioxidant; detoxification |
These compounds share similarities in their sulfur-containing groups and potential biological activities but differ significantly in their mechanisms and specific applications.








